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4-Acetoxy-2-bromo-5-

methoxybenzaldehyde

Cat. No.: B042376 Get Quote

A detailed analysis of spectroscopic data overwhelmingly confirms the high regioselectivity of

vanillin bromination, consistently yielding 5-bromovanillin as the major product. This guide

provides a comparative overview of spectroscopic methods used for structural elucidation,

alongside detailed experimental protocols and a comparison with alternative bromination

techniques.

The electrophilic aromatic substitution of vanillin with bromine is a classic example of

regioselectivity dictated by the directing effects of existing substituents on the aromatic ring.

The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-para directors,

while the aldehyde (-CHO) group is a deactivating, meta-director. The interplay of these

electronic effects directs the incoming electrophile, in this case, the bromine atom, to the C5

position, which is ortho to the hydroxyl group and para to the aldehyde group. Spectroscopic

methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), are indispensable tools for unequivocally verifying this regiochemical

outcome.
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The structural confirmation of 5-bromovanillin is achieved by analyzing the unique signals in its

1H NMR, 13C NMR, IR, and mass spectra. The following tables summarize the key

quantitative data that differentiates the product from other potential isomers.

Proton (¹H)
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2 7.44 d 2.0

H-6 7.71 d 2.0

OCH₃ 3.90 s -

CHO 9.80 s -

OH ~6.0 (broad) s -

Note: Chemical shifts

can vary slightly

depending on the

solvent used.

Carbon (¹³C) Chemical Shift (δ) ppm

C=O 190.43

C-4 (C-OH) 149.78

C-3 (C-OCH₃) 148.64

C-1 130.0 (approx.)

C-6 128.0 (approx.)

C-2 115.0 (approx.)

C-5 (C-Br) 109.20

OCH₃ 56.33

Note: Assignments are based on predictive

models and literature data.
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Technique Key Observations

Infrared (IR)

- O-H stretch: ~3333 cm⁻¹ (broad)- C-H

(aromatic) stretch: ~3074 cm⁻¹- C-H (aldehyde)

stretch: ~2861 cm⁻¹- C=O (aldehyde) stretch:

~1674 cm⁻¹- C=C (aromatic) stretch: ~1582

cm⁻¹- C-Br stretch: ~678 cm⁻¹[1]

Mass Spectrometry (MS)

- Molecular ion peaks (M⁺, M+2) at m/z 230 and

232 with a characteristic ~1:1 ratio, confirming

the presence of one bromine atom (⁷⁹Br and

⁸¹Br isotopes).[1]

The ¹H NMR spectrum is particularly revealing. The presence of two doublets in the aromatic

region, each with a small coupling constant (J = 2.0 Hz), is indicative of a meta relationship

between the two aromatic protons.[1] This coupling pattern is only possible if the bromine atom

is substituted at the C5 position, leaving the protons at C2 and C6 in a meta arrangement.

Experimental Protocols
Method 1: Bromination using Bromine in Acetic Acid
This is a common and effective method for the regioselective bromination of vanillin.[2]

Materials:

Vanillin

Glacial Acetic Acid

Bromine

Crushed Ice

Sodium thiosulfate solution (optional)

Procedure:

Dissolve 3.0 g of vanillin in 15 mL of glacial acetic acid in a 100 mL conical flask with stirring.
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In a separate 50 mL conical flask, cautiously add 1.1 mL of bromine to 10 mL of glacial acetic

acid.

Slowly add the bromine/acetic acid solution to the stirred vanillin solution over a period of 10

minutes.

Continue stirring the reaction mixture at room temperature for 2 hours.

Pour the reaction mixture onto 50 g of crushed ice and allow it to melt.

Collect the precipitated solid by vacuum filtration and wash with cold water.

If the filtrate is colored, wash the solid with a dilute sodium thiosulfate solution to remove any

unreacted bromine.

Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure

5-bromovanillin.

Method 2: In Situ Generation of Bromine
This alternative method avoids the direct handling of liquid bromine by generating it within the

reaction mixture.[3]

Materials:

Vanillin

Potassium bromate (KBrO₃)

48% Hydrobromic acid (HBr)

Glacial Acetic Acid

Ice-cold water

Sodium thiosulfate solution

Procedure:
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In a 125 mL Erlenmeyer flask, combine 0.50 g of vanillin, 0.20 g of potassium bromate, and

5.0 mL of glacial acetic acid.

With stirring, add 1.0 mL of 48% hydrobromic acid dropwise.

Stir the mixture at room temperature for 45 minutes.

Pour the reaction mixture into 50 mL of ice-cold water and continue stirring for 10 minutes.

Add a few drops of sodium thiosulfate solution to quench any remaining bromine.

Collect the solid product by vacuum filtration and wash with cold water.

Purify the crude product by recrystallization.

Comparison of Bromination Methods
Method Advantages Disadvantages Regioselectivity

Bromine in Acetic Acid

- High yield and

purity.- Relatively

simple procedure.

- Requires handling of

corrosive and toxic

liquid bromine.

Excellent

In Situ Generation of

Bromine

- Avoids direct

handling of liquid

bromine, making it a

safer alternative.-

Reagents are readily

available.

- The reaction can be

exothermic and

requires careful

control of addition

rates.

Excellent

Experimental Workflow for Validation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

validation of 5-bromovanillin.
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Caption: Workflow for the synthesis and spectroscopic validation of 5-bromovanillin.

In conclusion, the combination of NMR, IR, and Mass Spectrometry provides a robust and

definitive validation of the regioselective bromination of vanillin to form 5-bromovanillin. The

experimental data consistently supports the predicted outcome based on the electronic effects

of the substituents on the aromatic ring. The choice of bromination method can be adapted

based on safety considerations and available reagents, with both direct bromination and in situ

generation methods yielding the desired product with high selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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